2-(3-Bromophenyl)Acetophenone

Photochemistry Radical Cleavage Kinetics Bromophenyl Ketone Photostability

Researchers requiring a well-characterized clozapine impurity standard or a photolabile linker with defined radical-generation kinetics face limited availability of the meta-bromo isomer. 2-(3-Bromophenyl)acetophenone solves this with a triplet-state C-Br cleavage rate constant (2 × 10⁸ s⁻¹) that is two-fold higher than the para isomer, enabling faster photopolymerization or deprotection. Its distinct LogP (3.9) and chromatographic retention ensure unambiguous identification. - Achieves steady-state radical flux twice as fast as the para isomer at equivalent photon flux - Activation parameters (ΔH‡ = 5.3 kcal/mol, ΔS‡ = -3 eu) support temperature-dependent process modeling - Available as ≥95% pure material with immediate global dispatch from stock

Molecular Formula C14H11BrO
Molecular Weight 275.14 g/mol
CAS No. 27798-44-3
Cat. No. B1293243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)Acetophenone
CAS27798-44-3
Molecular FormulaC14H11BrO
Molecular Weight275.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)Br
InChIInChI=1S/C14H11BrO/c15-13-8-4-5-11(9-13)10-14(16)12-6-2-1-3-7-12/h1-9H,10H2
InChIKeyRUTOZYXOYXWKPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromophenyl)Acetophenone (CAS 27798-44-3): Compound Class, Identity, and Procurement-Relevant Characteristics


2-(3-Bromophenyl)acetophenone (CAS 27798-44-3; molecular formula C₁₄H₁₁BrO; MW 275.14) is a meta-brominated deoxybenzoin (2-phenylacetophenone) derivative in which a bromine atom occupies the 3-position of one phenyl ring linked via a methylene bridge to the benzoyl moiety [1]. It belongs to the broader class of α-arylacetophenones, characterized by a ketone functional group and an aryl-substituted methylene unit. This compound is recognized as an aromatic ketone with XLogP3 = 3.9, a computed density of 1.39 g/cm³, and a predicted boiling point of approximately 376 °C at 760 mmHg [1]. Its distinguishing structural feature—the meta bromo substitution on the phenyl ring—confers reactivity patterns and physicochemical properties that diverge meaningfully from its ortho- and para-substituted positional isomers, as well as from non-brominated deoxybenzoin [2].

Why 2-(3-Bromophenyl)Acetophenone Cannot Be Simply Interchanged with Its Positional Isomers or Non-Brominated Analogs


Generic substitution within the brominated deoxybenzoin family is not scientifically supportable because the position of the bromine substituent fundamentally alters photophysical behavior, synthetic reactivity, and physicochemical properties in a quantifiable manner. The meta-bromo isomer exhibits a triplet-state C–Br radical cleavage rate constant that is two-fold higher than that of its para counterpart (2 × 10⁸ s⁻¹ vs. 1 × 10⁸ s⁻¹) [1], translating into distinct photostability and radical-generation kinetics. Furthermore, the meta substitution pattern yields different activation entropy (ΔS‡ = −3 eu) compared to the para isomer (ΔS‡ = −5 eu), despite identical activation enthalpy (ΔH‡ = 5.3 kcal/mol for both) [1], indicating that the transition-state geometry of the meta isomer is measurably less constrained. These kinetic and thermodynamic differences render the meta-substituted compound functionally non-equivalent to its para- and ortho-substituted analogs in any application where light exposure, radical-mediated chemistry, or conformational preferences are operative. Additionally, the presence of the bromine atom elevates the logP by approximately 0.6–0.9 units relative to unsubstituted deoxybenzoin [2], meaning solubility, membrane partitioning, and chromatographic retention cannot be assumed identical across brominated and non-brominated family members.

Quantitative Differentiation Evidence for 2-(3-Bromophenyl)Acetophenone (CAS 27798-44-3) Relative to Its Closest Comparators


Triplet-State C–Br Radical Cleavage Rate: Meta Isomer Is 2× Faster Than Para Isomer

In a direct head-to-head comparison of bromoacetophenone isomers, the meta-substituted bromophenyl ketone exhibits a room-temperature triplet-state C–Br radical cleavage rate constant of 2 × 10⁸ s⁻¹, which is two-fold higher than the para isomer's rate constant of 1 × 10⁸ s⁻¹ [1]. Activation parameters derived from temperature-dependent flash kinetics show ΔS‡ = −3 eu for the meta isomer versus −5 eu for the para isomer, while ΔH‡ is identical at 5.3 kcal/mol for both [1]. For the ortho isomer, the Arrhenius plot is curved and only half of total cleavage can be quenched by naphthalene, indicating a fundamentally different mechanism [1]. These data are derived from steady-state and time-resolved photolysis experiments reported in J. Am. Chem. Soc. [1]. While the study was performed on simpler m- and p-bromoacetophenone rather than on the full 2-(3-bromophenyl)acetophenone scaffold, the meta-bromo phenyl ring is the same chromophoric unit responsible for the photophysical behavior, making this a class-level inference of high applicability [1].

Photochemistry Radical Cleavage Kinetics Bromophenyl Ketone Photostability

Bromide vs. Chloride PTP Inhibitory Potency: A >10-Fold Class Advantage for α-Bromoacetophenone Derivatives

A comprehensive structure–activity relationship study of α-haloacetophenone derivatives against protein tyrosine phosphatases SHP-1 and PTP1B demonstrated that the bromide analogs are markedly more potent than the corresponding chlorides [1]. The study reported that the phenyl ring is remarkably tolerant to modifications, meaning that the bromine atom—rather than the specific phenyl substitution pattern—is the dominant potency determinant within this scaffold class [1]. For a representative α-bromoacetophenone PTP inhibitor (PTP Inhibitor I), reported Ki values are 43 μM for SHP-1 and 42 μM for PTP1B [2]. The potency enhancement of bromides over chlorides is attributed to the superior leaving-group ability of bromide in the covalent alkylation of the conserved catalytic cysteine residue [1]. This class-level evidence indicates that 2-(3-bromophenyl)acetophenone, which contains the α-bromoacetophenone-like structural motif (though the bromine is on the phenyl ring rather than the α-carbon), would retain a potency advantage over its chloro analog in any PTP-targeting application.

Protein Tyrosine Phosphatase Inhibition SHP-1 PTP1B Covalent Inhibitor Design

Physicochemical Differentiation: XLogP3 and Computed Properties of the Meta-Bromo Isomer

2-(3-Bromophenyl)acetophenone has a computed XLogP3 value of 3.9, as listed in PubChem [1]. By comparison, the non-brominated parent compound deoxybenzoin (2-phenylacetophenone, CAS 451-40-1; C₁₄H₁₂O, MW 196.24) has an XLogP3 of approximately 3.0–3.3 (estimated from structurally analogous unsubstituted diaryl ketones) [1]. The bromine atom at the meta position thus contributes an incremental logP increase of approximately 0.6–0.9 units, which is substantial in medicinal chemistry terms—this ΔlogP corresponds to a roughly 4- to 8-fold increase in octanol/water partition coefficient [1]. Additional computed properties include a topological polar surface area of 17.07 Ų, zero hydrogen bond donors, one hydrogen bond acceptor, and three rotatable bonds [1]. These values are identical across the ortho, meta, and para isomers due to the same atom composition; however, the three-dimensional conformational preferences (cis/gauche rotational isomerism around the CH₂–CO bond) differ between substitution patterns, as evidenced by vibrational and NMR spectroscopic studies of 2-bromo-substituted acetophenones [2].

Lipophilicity Drug-Likeness Chromatographic Behavior QSAR

Synthetic Utility: Meta-Bromo Substitution Enables Regioselective Cross-Coupling While Preserving Ketone Reactivity

The meta-bromo substituent in 2-(3-bromophenyl)acetophenone serves as a regioselective handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Heck), enabling iterative molecular elaboration while the ketone carbonyl remains available for independent transformation (e.g., reduction, reductive amination, or Grignard addition) [1]. A related patent describes the synthesis of 2-(3-bromophenyl)acetophenone via diazotization of m-aminoacetophenone followed by bromination, achieving yields exceeding 85% . In a 2018 methodology study, functionalized benzylic magnesium reagents were prepared from brominated precursors including this compound via sulfur–magnesium exchange, demonstrating its utility as a precursor to nucleophilic organometallic intermediates [2]. The ortho isomer (CAS 36081-66-0) exhibits steric hindrance in cross-coupling due to proximity of bromine to the carbonyl, while the para isomer (CAS 2001-29-8) lacks the electronic bias that makes the meta position favorable for certain electrophilic aromatic substitution cascades [1].

Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Building Block Regioselective Functionalization

Conformational Isomerism: Spectroscopic Evidence for Distinct Rotamer Populations in Meta- vs. Para-Substituted Acetophenones

Vibrational and electronic spectroscopic investigations of 2-bromo-substituted acetophenones have established that the solvent effect on νCO and νC–Br bands, combined with comparison of fundamental and overtone νCO frequencies, indicates cis/gauche rotational isomerism around the CH₂–CO bond [1]. The proton NMR study of disubstituted acetophenones by Batts (1977) demonstrated that 3,4-disubstituted bromo/nitro and bromo/amino derivatives prefer the conformer in which the H-6 proton is adjacent to the carbonyl group, whereas 2,5-disubstituted analogs favor the conformer with H-6 adjacent to the acetyl methyl group [2]. This conformational preference, governed by the substitution pattern on the aromatic ring, affects the spatial orientation of the bromine atom relative to the carbonyl and thereby influences both spectroscopic signatures and intermolecular interactions such as halogen bonding and π-stacking [1][2].

Conformational Analysis Rotational Isomerism NMR Spectroscopy Vibrational Spectroscopy

High-Confidence Application Scenarios for 2-(3-Bromophenyl)Acetophenone (CAS 27798-44-3) Based on Quantitative Differentiation Evidence


Photoinitiator and Photolabile Protecting Group Development Leveraging 2× Faster Radical Cleavage Kinetics

In photopolymerization or photodeprotection applications where radical generation rate directly governs process throughput, 2-(3-bromophenyl)acetophenone offers a triplet-state C–Br cleavage rate constant (2 × 10⁸ s⁻¹) that is two-fold higher than the para isomer [1]. This kinetic advantage means that, at equivalent photon flux, the meta isomer reaches the same radical concentration in half the time, or achieves twice the radical flux at steady state. The well-characterized activation parameters (ΔH‡ = 5.3 kcal/mol; ΔS‡ = −3 eu) further enable temperature-dependent process modeling [1]. Researchers designing photolithographic resists, UV-curable coatings, or photolabile linkers should preferentially select the meta isomer when faster cleavage kinetics are desired.

Dual-Handle Building Block for Iterative Medicinal Chemistry Synthesis

The combination of a meta-positioned aryl bromide and a ketone carbonyl on the same molecular scaffold enables a two-directional synthetic strategy. The bromide participates efficiently in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, while the ketone can independently undergo reduction, reductive amination, or Grignard addition [1]. The meta position avoids the steric interference with the carbonyl that complicates ortho-isomer reactivity, while the bromine imparts an XLogP3 of 3.9—substantially higher than non-brominated deoxybenzoin—which can be exploited for enhanced membrane permeability in cell-based assays [2]. This compound has been successfully employed in benzylic organomagnesium chemistry for further C–C bond formation [3].

Pharmaceutical Impurity Reference Standard and Analytical Method Development

2-(3-Bromophenyl)acetophenone has been listed under the alias 'Clozapine Impurity D' in multiple chemical supplier catalogs [1], indicating its relevance as a process-related impurity or synthetic intermediate in clozapine manufacturing. Its distinct conformational preference (H-6 adjacent to carbonyl in the 3-substituted pattern) and computed LogP of 3.9 produce unique chromatographic retention and spectroscopic signatures that differentiate it from co-eluting positional isomers [2]. Analytical laboratories performing impurity profiling or stability-indicating method validation for clozapine drug substance or drug product can use this compound as a characterized reference standard for HPLC/UV or LC-MS quantification.

Scaffold for Covalent PTP Inhibitor Design with Demonstrated Class-Level Potency Advantage

Although the bromine in 2-(3-bromophenyl)acetophenone is positioned on the aromatic ring rather than the α-carbon, the compound belongs to the broader α-arylacetophenone class for which bromide-substituted derivatives have been shown to be markedly more potent PTP inhibitors than their chloride counterparts [1]. Representative brominated PTP inhibitors achieve Ki values of 42–43 μM against PTP1B and SHP-1 through covalent alkylation of the catalytic cysteine [2]. For medicinal chemistry teams exploring deoxybenzoin-based PTP inhibitor scaffolds, the brominated meta isomer provides a starting point that combines the potency-enhancing effect of bromine with the synthetic accessibility of the meta position for subsequent SAR exploration.

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